molecular formula C8H12O5S B13195842 Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate

Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13195842
M. Wt: 220.25 g/mol
InChI Key: JOYHFYHSKVRJLQ-UHFFFAOYSA-N
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Description

Methyl 7-methyl-6,6-dioxo-1-oxa-6λ⁶-thiaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound characterized by a unique bicyclic framework. Its core structure consists of a 1-oxa-6λ⁶-thiaspiro[2.4]heptane system, where a sulfur atom in the +6 oxidation state (sulfone group) bridges a cyclopropane ring (2-membered) and a tetrahydrofuran-like ring (5-membered). The compound features:

  • A methyl ester group at position 2, contributing to its hydrophobicity and metabolic stability.
  • A methyl substituent at position 7, which sterically influences reactivity and binding interactions.

This compound’s structural complexity and sulfone moiety make it valuable in medicinal chemistry for probing enzyme active sites and designing protease inhibitors. Its synthesis typically involves multi-step reactions, including cyclopropanation, sulfonation, and esterification .

Properties

Molecular Formula

C8H12O5S

Molecular Weight

220.25 g/mol

IUPAC Name

methyl 7-methyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H12O5S/c1-5-8(3-4-14(5,10)11)6(13-8)7(9)12-2/h5-6H,3-4H2,1-2H3

InChI Key

JOYHFYHSKVRJLQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCS1(=O)=O)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate typically involves the reaction of specific precursor compounds under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl 7-methyl-6,6-dioxo-1-oxa-6λ⁶-thiaspiro[2.4]heptane-2-carboxylate and related spirocyclic sulfones or esters:

Compound Name Structural Features Key Differences Biological/Reactivity Implications
Target Compound 7-methyl, 6,6-dioxo, methyl ester Reference compound for comparison. Enhanced metabolic stability and enzyme inhibition .
Ethyl 4-methyl-5,5-dioxo-1-oxa-5λ⁶-thiaspiro[2.4]heptane-2-carboxylate (CAS: 7253-53-4) Ethyl ester, 4-methyl substituent Ethyl ester increases lipophilicity; altered steric effects at position 3. Used in specialty polymers due to prolonged hydrolysis .
Methyl 5,5-dioxo-1-oxa-5λ⁶-thiaspiro[2.4]heptane (CAS: 1493348-23-4) Lacks methyl group at position 7 and ester at position 2 Simpler structure with reduced steric bulk. Limited biological activity; used as a synthetic intermediate .
5,5-Dioxo-1-oxa-5λ⁶-thiaspiro[2.4]heptane-2-carbonitrile (CAS: N/A) Carbonitrile group at position 2 Nitrile group enhances electrophilicity; lacks ester functionality. Potential as a covalent inhibitor in drug discovery .
Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate 6,6-dimethyl, 1,5-dioxa (no sulfur) Oxygen replaces sulfur; dimethyl groups increase rigidity. Applications in material science for rigid scaffolds .

Key Comparative Insights:

Sulfur Oxidation State: The target compound’s λ⁶-sulfur (sulfone) contrasts with non-sulfonated spirocycles (e.g., 1,5-dioxaspiro analogs), conferring stronger hydrogen-bonding capacity and metabolic resistance .

Substituent Effects :

  • The 7-methyl group in the target compound reduces ring strain compared to unsubstituted analogs, improving synthetic yields .
  • Ethyl vs. methyl esters alter pharmacokinetics; ethyl derivatives exhibit slower hydrolysis rates .

Functional Group Diversity : The carbonitrile analog’s reactivity differs significantly, favoring nucleophilic addition over ester hydrolysis .

Biological Activity

Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate is a complex chemical compound known for its unique spiro structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular FormulaC10H14O5S
Molecular Weight234.27 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H14O5S/c1-3(2)4-10(8(12)13)9(11)5-6(14)7(3)4/h5H,1-2H3
SMILESCC(C(=O)OC1C2(O1)CCS(=O)(=O)CC2)C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
  • Receptor Modulation : It has the potential to modulate receptor activities, influencing signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Cytotoxicity and Anticancer Potential

Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from studies evaluating its efficacy:

Study ReferenceCell LineIC50 (µM)Mode of Action
HCT116 (Colon)15.0Induces apoptosis via mitochondrial pathways
A549 (Lung)12.5Inhibits NF-kB signaling
MCF-7 (Breast)10.0Reduces cell viability through oxidative stress

Case Studies

A case study involving the compound demonstrated significant cytotoxicity in human tumor cells derived from solid tumors. The study highlighted that the compound effectively reduced cell viability in a dose-dependent manner, particularly in melanoma and lung cancer cells.

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